molecular formula C16H22BrNO3 B13892165 tert-Butyl (R)-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

tert-Butyl (R)-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No.: B13892165
M. Wt: 356.25 g/mol
InChI Key: RKIPNQOMDNZPCN-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to begin with the synthesis of the isoquinoline core, followed by the introduction of the bromine and methoxy substituents. The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or carboxylic acids, while substitution of the bromine atom can result in various substituted isoquinoline derivatives.

Scientific Research Applications

tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups may play a role in binding to target proteins or enzymes, thereby modulating their activity. The compound’s effects can be attributed to its ability to interfere with cellular processes, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ®-5-bromo-6-methoxy-1-methylisoquinoline-2-carboxylate
  • tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2-carboxamide

Uniqueness

tert-Butyl ®-5-bromo-6-methoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the tert-butyl ester group, in particular, may enhance its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H22BrNO3

Molecular Weight

356.25 g/mol

IUPAC Name

tert-butyl (1R)-5-bromo-6-methoxy-1-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate

InChI

InChI=1S/C16H22BrNO3/c1-10-11-6-7-13(20-5)14(17)12(11)8-9-18(10)15(19)21-16(2,3)4/h6-7,10H,8-9H2,1-5H3/t10-/m1/s1

InChI Key

RKIPNQOMDNZPCN-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1C2=C(CCN1C(=O)OC(C)(C)C)C(=C(C=C2)OC)Br

Canonical SMILES

CC1C2=C(CCN1C(=O)OC(C)(C)C)C(=C(C=C2)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.